Cas no 62346-14-9 (4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-)

4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- structure
62346-14-9 structure
Productnaam:4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
CAS-nummer:62346-14-9
MF:C17H14O6
MW:314.289465427399
CID:448612
PubChem ID:13964549

4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Chemische en fysische eigenschappen

Naam en identificatie

    • 4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
    • 7
    • Luteolin 5,3'-dimethyl ether
    • 4H-1-Benzopyran-4-one, 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
    • CHEBI:69455
    • 5,3'-di-O-methylluteolin
    • 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-chromen-4-one
    • 62346-14-9
    • SCHEMBL4321016
    • DTXSID801308421
    • Chrysoeriol 5-methyl ether
    • LMPK12110967
    • 7,4'-dihydroxy-5,3'-dimethoxyflavone
    • AKOS040762709
    • starbld0025807
    • Q27137792
    • 7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxychromen-4-one
    • CHEMBL4213477
    • 7-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-4H-1-benzopyran-4-one
    • Luteolin 5,3a(2)-dimethyl ether
    • Inchi: InChI=1S/C17H14O6/c1-21-14-5-9(3-4-11(14)19)13-8-12(20)17-15(22-2)6-10(18)7-16(17)23-13/h3-8,18-19H,1-2H3
    • InChI-sleutel: JDMXMMBASFOTIF-UHFFFAOYSA-N
    • LACHT: COc1cc(ccc1O)c2cc(=O)c3c(o2)cc(cc3OC)O

Berekende eigenschappen

  • Exacte massa: 314.07902
  • Monoisotopische massa: 314.07903816g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 23
  • Aantal draaibare bindingen: 3
  • Complexiteit: 476
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 85.2Ų

Experimentele eigenschappen

  • Kleur/vorm: Yellow powder
  • Dichtheid: 1.4±0.1 g/cm3
  • Kookpunt: 592.9±50.0 °C at 760 mmHg
  • Vlampunt: 223.2±23.6 °C
  • PSA: 85.22
  • Dampfdruk: 0.0±1.7 mmHg at 25°C

4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Beveiligingsinformatie

4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy- Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
TargetMol Chemicals
TN5508-5mg
Luteolin 5,3'-dimethyl ether
62346-14-9
5mg
¥ 11200 2024-07-24
TargetMol Chemicals
TN5508-1 ml * 10 mm
Luteolin 5,3'-dimethyl ether
62346-14-9
1 ml * 10 mm
¥ 11200 2024-07-24
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
L28750-5 mg
4H-1-Benzopyran-4-one,7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-5-methoxy-
62346-14-9
5mg
¥4640.0 2021-09-09
TargetMol Chemicals
TN5508-1 mL * 10 mM (in DMSO)
Luteolin 5,3'-dimethyl ether
62346-14-9 98%
1 mL * 10 mM (in DMSO)
¥ 11,200 2023-07-11
TargetMol Chemicals
TN5508-5mg
Luteolin 5,3'-dimethyl ether
62346-14-9
5mg
¥ 11200 2024-07-19
TargetMol Chemicals
TN5508-5 mg
Luteolin 5,3'-dimethyl ether
62346-14-9 98%
5mg
¥ 11,200 2023-07-11
TargetMol Chemicals
TN5508-1 ml * 10 mm
Luteolin 5,3'-dimethyl ether
62346-14-9
1 ml * 10 mm
¥ 11200 2024-07-19
Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Jincang Pharmaceutical (Shanghai) Co., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd